molecular formula C21H15ClF4N4O3 B1684635 Regorafenib CAS No. 755037-03-7

Regorafenib

Cat. No.: B1684635
CAS No.: 755037-03-7
M. Wt: 482.8 g/mol
InChI Key: FNHKPVJBJVTLMP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Regorafenib is an oral multi-kinase inhibitor that targets a variety of proteins involved in tumor growth and progression . Its primary targets include angiogenic kinases (VEGFR1-3, TIE2), stromal kinases (PDGFR-β, FGFR), and oncogenic receptor tyrosine kinases (KIT, RET, and RAF) . These targets play crucial roles in various cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity, which disrupts the signaling pathways they are involved in . This inhibition results in the suppression of tumor cell proliferation, angiogenesis (the formation of new blood vessels), and the maintenance of the tumor microenvironment .

Biochemical Pathways

This compound affects several biochemical pathways due to its multi-kinase inhibition. One of the key pathways is the PI3K/AKT signaling pathway, which is involved in cell survival and growth . Another significant pathway is the pentose phosphate pathway (PPP), which is crucial for cellular antioxidant defense and nucleotide synthesis . This compound’s inhibition of these pathways disrupts the normal functioning of cancer cells, leading to their death .

Pharmacokinetics

The standard dose of this compound is 160 mg taken orally once daily . It has a mean relative bioavailability of 69% . This compound undergoes enterohepatic circulation, which means it is reabsorbed from the intestines and returned to the liver after being secreted into the bile . This process results in multiple plasma concentration peaks observed across the 24-hour dosing interval .

Result of Action

This compound’s action results in significant molecular and cellular effects. It reduces the viability and proliferation of tumor cells . It also induces the expression of damage-associated molecular patterns, which can stimulate an immune response against the tumor . Furthermore, it has been found to regulate the cell cycle arrest in hepatocellular carcinoma (HCC) cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic factors, such as mutations in the genes of the targeted kinases, can affect the drug’s efficacy . Additionally, the tumor microenvironment, which includes factors like hypoxia, acidity, and the presence of various immune cells, can also influence the drug’s action . Understanding these factors is crucial for optimizing the use of this compound in cancer treatment.

Biochemical Analysis

Biochemical Properties

Regorafenib, or its major human active metabolites M-2 and M-5, inhibits the activity of various kinases involved in normal cellular functions and pathologic processes, such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . These kinases include RET, VEGFR 1-3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAFV600E, SAPK2, PTK5, and Abl .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. For instance, in hepatocellular carcinoma (HCC), this compound resistance has been linked to the pentose phosphate pathway (PPP), with increased Glucose-6-phosphate dehydrogenase (G6PD) enzyme activity, NADPH level, and NADPH/NADP+ ratio observed in this compound-resistant cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the activity of various kinases, which can lead to changes in cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound undergoes enterohepatic circulation with multiple plasma concentration peaks observed across the 24-hour dosing interval .

Dosage Effects in Animal Models

It is known that this compound is highly bound (99.5%) to human plasma proteins and metabolized by CYP3A4 and UGT1A9 .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, in hepatocellular carcinoma (HCC) cells, this compound resistance has been linked to the pentose phosphate pathway (PPP), a metabolic pathway that generates NADPH and pentoses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to undergo enterohepatic circulation .

Subcellular Localization

It is known that this compound is highly bound (99.5%) to human plasma proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Regorafenib is synthesized through a multi-step process involving the formation of a diphenylurea core structure. The synthesis begins with the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with 4-(4-aminopyridin-2-yl)phenol to form the intermediate compound. This intermediate is then subjected to further reactions, including fluorination and cyclization, to yield this compound .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process typically includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Properties

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHKPVJBJVTLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226441
Record name Regorafenib
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Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Regorafenib
Source DrugBank
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Mechanism of Action

Regorafenib is a small molecule inhibitor of multiple membrane-bound and intracellular kinases involved in normal cellular functions and in pathologic processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment. In in vitro biochemical or cellular assays, regorafenib or its major human active metabolites M-2 and M-5 inhibited the activity of RET, VEGFR1, VEGFR2, VEGFR3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAFV600E , SAPK2, PTK5, and Abl at concentrations of regorafenib that have been achieved clinically. In in vivo models, regorafenib demonstrated anti-angiogenic activity in a rat tumor model, and inhibition of tumor growth as well as anti-metastatic activity in several mouse xenograft models including some for human colorectal carcinoma.
Record name Regorafenib
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CAS No.

755037-03-7, 1019206-88-2
Record name Regorafenib
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Record name Regorafenib
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Record name Regorafenib
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Record name 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide
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Record name Regorafenib hydrate
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Record name REGORAFENIB ANHYDROUS
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Synthesis routes and methods

Procedure details

To a solution of 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamide (177 mg, 0.68 mmol) in toluene (3 mL) was added 4-chloro-3-(trifluoromethyl)phenyl isocyanate (150 mg, 0.68 mmol). The mixture was stirred at rt for 72 h. The reaction was concentrated under reduced pressure and the residue was triturated with diethylether. The resulting solid was collected by filtration and dried in vacuo for 4 h to afford the title compound (155 mg, 0.32 mmol; 47% yield); 1H-NMR (DMSO-d6) 2.78 (d, J=4.9, 3H), 7.03-7.08 (m, 1H), 7.16 (dd, J=2.6, 5.6, 1H), 7.32 (dd, J=2.7, 11.6, 1H), 7.39 (d, J=2.5, 1H), 7.60 (s, 2H), 8.07-8.18 (m, 2H), 8.50 (d, J=5.7, 1H), 8.72 (s, 1H), 8.74-8.80 (m, 1H), 9.50 (s, 1H); MS (HPLC/ES) 483.06 m/z=(M+1).
Quantity
177 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
47%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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